1-N-Boc-4-(3-羧基-4-硝基苯基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

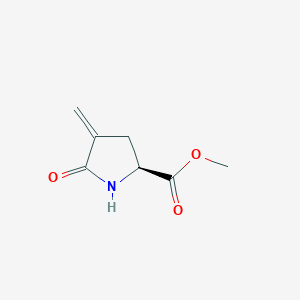

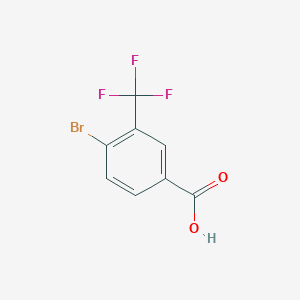

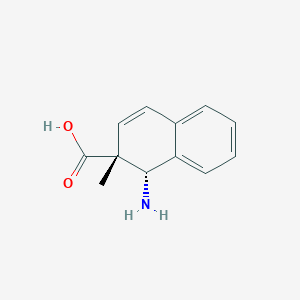

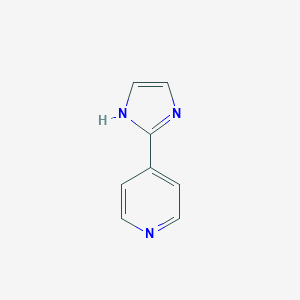

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine (1-BOC-PIP) is a synthetic compound that has become increasingly popular in the scientific community due to its versatility and potential applications in research. 1-BOC-PIP is a piperazine derivative that is used in a variety of laboratory settings, including organic synthesis, chemical biology, and medicinal chemistry. It is also used as an intermediate in the synthesis of various drugs and peptides.

科学研究应用

在药物发现中的作用

哌嗪是药物发现中第三常见的氮杂环化合物,并且是多种重磅药物的关键成分,例如伊马替尼(也称为格列卫)或西地那非,以伟哥出售 . 哌嗪的结构多样性有限,大约 80% 的含哌嗪药物仅在氮位置上含有取代基 .

C–H 官能化

哌嗪环碳原子的 C–H 官能化取得了重大进展 . 此过程对于药物化合物的合成至关重要,证明了其在开发新型治疗剂中的意义 .

合成各种杂环化合物

该化合物在合成各种杂环化合物中发挥着重要作用,突出了其在药物化学中的多功能性和重要性 .

蛋白质组学研究

该化合物用于蛋白质组学研究 . 蛋白质组学是生物学的一个分支,研究蛋白质及其功能。 该化合物的独特结构使其能够以特定方式与蛋白质相互作用,使其成为该领域中宝贵的工具 .

合成 α,β-聚 (2-恶唑啉) 脂多糖

1-Boc-哌嗪可用于活化阳离子开环聚合过程中合成 α,β-聚 (2-恶唑啉) 脂多糖的终止步骤 .

合成吲唑 DNA 促旋酶抑制剂

安全和危害

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine may be irritating to the human body. Inhalation or contact with skin and eyes should be avoided. It is recommended to wear appropriate protective equipment such as lab gloves, goggles, and protective clothing. It should also be stored away from oxidants, strong acids, and strong bases to prevent dangerous reactions .

作用机制

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine, also known as 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-nitrobenzoic acid, is an organic compound with a wide range of applications in pharmaceutical chemistry .

Target of Action

It is often used as an intermediate in the synthesis of various drug compounds, such as anticancer drug molecules and antibiotics . Therefore, the targets can vary depending on the final drug molecule that is synthesized using this compound.

Pharmacokinetics

Its solubility in ethanol and dichloromethane suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by exposure to strong acids, bases, or oxidants . Furthermore, its efficacy could be influenced by factors such as the pH of the environment, the presence of other substances that could interact with the compound, and the temperature.

属性

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6/c1-16(2,3)25-15(22)18-8-6-17(7-9-18)11-4-5-13(19(23)24)12(10-11)14(20)21/h4-5,10H,6-9H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURLRAAZXIBLIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472939 |

Source

|

| Record name | 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183622-36-8 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 4-(3-carboxy-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183622-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)](/img/structure/B66566.png)